molecular formula C12H13NO B1629166 6-Ethoxynaphthalen-1-amine CAS No. 837428-13-4

6-Ethoxynaphthalen-1-amine

Cat. No.: B1629166
CAS No.: 837428-13-4
M. Wt: 187.24 g/mol
InChI Key: NJWDDIBURJQCLA-UHFFFAOYSA-N
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Description

6-Ethoxynaphthalen-1-amine is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an ethoxy group at the sixth position and an amine group at the first position on the naphthalene ring. This compound appears as a white to yellow crystalline powder and is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxynaphthalen-1-amine typically involves the ethoxylation of naphthalene followed by amination. One common method is the reaction of 6-ethoxynaphthalene with ammonia or an amine under suitable conditions to introduce the amine group at the first position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation and amination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxynaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

6-Ethoxynaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Ethoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

  • 6-Methoxynaphthalen-1-amine
  • 6-Propoxynaphthalen-1-amine
  • 6-Butoxynaphthalen-1-amine

Comparison: 6-Ethoxynaphthalen-1-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and biological activity. Compared to 6-Methoxynaphthalen-1-amine, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-ethoxynaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWDDIBURJQCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628603
Record name 6-Ethoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837428-13-4
Record name 6-Ethoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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